molecular formula C7H8BrF3N2 B1528180 4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole CAS No. 1426958-33-9

4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole

Cat. No.: B1528180
CAS No.: 1426958-33-9
M. Wt: 257.05 g/mol
InChI Key: YMAUWASQWVXKPE-UHFFFAOYSA-N
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Description

“4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole” is a chemical compound with the molecular formula C7H8BrF3N2 . It is a pyrazole derivative, which is a class of organic compounds known for their heterocyclic structure .


Molecular Structure Analysis

The molecular structure of “this compound” includes a bromine atom (Br), an isopropyl group (C3H7), and a trifluoromethyl group (CF3) attached to a pyrazole ring . The InChI code for this compound is 1S/C7H8BrF3N2/c1-4(2)13-3-5(8)6(12-13)7(9,10)11/h3-4H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, pyrazole derivatives are known to participate in various reactions. For instance, 4-Bromopyrazole, a related compound, can undergo cyanation in the presence of palladium catalysts .

Scientific Research Applications

Copper-Catalyzed Synthesis

A study by Lu et al. (2019) demonstrates the copper-catalyzed chemoselective synthesis of 4-trifluoromethyl pyrazoles, highlighting the utility of bromo and trifluoromethyl substituted pyrazoles in organic synthesis to achieve moderate to excellent yields with excellent regioselectivity under mild conditions (Lu et al., 2019).

Regioselective Functionalization

Schlosser et al. (2002) explored the switchable reactivity and site-selective functionalization of trifluoromethyl-substituted pyrazoles. Their work provides insights into the regioflexible conversion of heterocyclic starting materials into diverse isomers, utilizing bromine for further functionalization (Schlosser et al., 2002).

Surface Morphology and Corrosion Inhibition

Research by Babić-Samardžija et al. (2005) investigated the inhibitive properties and surface morphology of heterocyclic diazoles, including pyrazole derivatives, on iron corrosion. This study underscores the relevance of bromo-substituted pyrazoles in corrosion science, offering a foundation for developing novel corrosion inhibitors (Babić-Samardžija et al., 2005).

Catalysis and Material Science

Sharma et al. (2013) described the synthesis of palladium(II) complexes of pyrazolated thio/selenoethers, including derivatives of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. These complexes serve as efficient precursors for Suzuki-Miyaura coupling reactions and for synthesizing Pd4Se and PdSe nano-particles, showcasing the material science applications of bromo-substituted pyrazoles (Sharma et al., 2013).

Structural and Photoluminescence Studies

Morishima et al. (2014) conducted structural and photoluminescence studies on silver(I) trinuclear halopyrazolato complexes, including 4-bromo-3,5-diisopropylpyrazole derivatives. Their work contributes to the understanding of the electronic properties of these complexes and their potential application in photoluminescent materials (Morishima et al., 2014).

Safety and Hazards

“4-Bromo-1-isopropyl-3-(trifluoromethyl)pyrazole” is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is also harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Properties

IUPAC Name

4-bromo-1-propan-2-yl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrF3N2/c1-4(2)13-3-5(8)6(12-13)7(9,10)11/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMAUWASQWVXKPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701190613
Record name 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1426958-33-9
Record name 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1426958-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazole, 4-bromo-1-(1-methylethyl)-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701190613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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